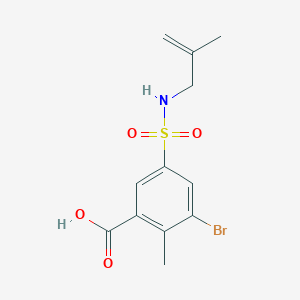
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological studies. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide involves the inhibition of certain enzymes, including histone deacetylases and sirtuins. This inhibition leads to changes in gene expression and alterations in cellular processes, making it a potential candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in lab experiments is its specificity for certain enzymes, making it a useful tool compound for investigating the role of these enzymes in biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of 2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide in scientific research. One potential direction is the development of this compound as a potential cancer treatment. Additionally, further research could investigate the potential use of this compound in the treatment of inflammatory diseases. Finally, research could focus on the development of new synthesis methods for this compound, which could improve its yield and purity.
Synthesemethoden
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been synthesized using different methods. One of the commonly used methods involves the reaction of 2-bromo-5-fluoro-N-(2,2-dimethylcyclobutyl)benzamide with sodium hydroxide and tert-butyl hydroperoxide in the presence of a catalyst. This method has been shown to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide has been widely used in scientific research due to its potential applications in various biological studies. This compound has been shown to have inhibitory effects on the activity of certain enzymes, making it a potential candidate for drug development. Additionally, it has been used as a tool compound to investigate the role of certain enzymes in biological processes.
Eigenschaften
IUPAC Name |
2-bromo-5-fluoro-N-(3-hydroxy-2,2-dimethylcyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO2/c1-13(2)10(6-11(13)17)16-12(18)8-5-7(15)3-4-9(8)14/h3-5,10-11,17H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJUHFHGBJGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)NC(=O)C2=C(C=CC(=C2)F)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[Methyl-(3-methylsulfonylpyridin-2-yl)amino]propanoic acid](/img/structure/B6645460.png)



![3-[(2-Methylprop-2-enylamino)methyl]phenol](/img/structure/B6645496.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
![2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)



![2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6645543.png)

